3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile

Overview

Description

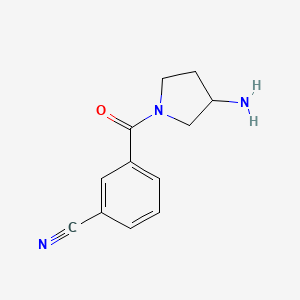

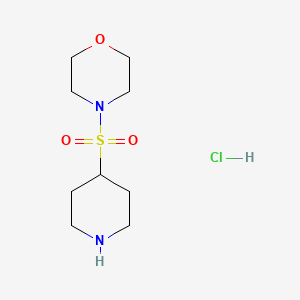

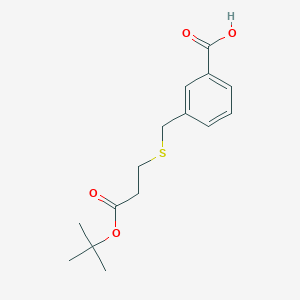

“3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile” is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol. It is used for research purposes .

Synthesis Analysis

The synthesis of compounds like “3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving “3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile” and similar compounds often involve the pyrrolidine ring . The reactions can be influenced by steric factors, and the different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications

Pharmaceutical Research

3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile: is a compound with a unique structure that has been found useful in pharmaceutical research. Its ability to act as a building block for various biologically active compounds makes it invaluable in the development of new drugs. For instance, its pyrrolidine ring is a common feature in molecules designed for the treatment of central nervous system diseases, due to its influence on the stereochemistry and pharmacokinetics of the drug .

Organic Synthesis

In the field of organic synthesis, 3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile serves as a versatile intermediate. The compound’s reactivity allows chemists to construct complex molecules with high selectivity and efficiency. It’s particularly useful in synthesizing pyrrolidine derivatives, which are crucial in creating a wide range of therapeutic agents .

Drug Discovery

The pyrrolidine ring present in 3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile is a scaffold that medicinal chemists frequently use to develop novel compounds with therapeutic potential. This structure is beneficial for exploring the pharmacophore space and can lead to the discovery of drugs with a variety of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Selective Androgen Receptor Modulators (SARMs)

This compound has been utilized in the synthesis of selective androgen receptor modulators, which are a class of compounds with potential applications in muscle wasting diseases, osteoporosis, and benign prostatic hypertrophy. The pyrrolidine ring contributes to the selectivity and efficacy of these modulators .

Alzheimer’s Disease Research

Researchers have synthesized derivatives of 3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile as potential agents against Alzheimer’s disease. The compound’s ability to modulate the activity of enzymes like BACE1, which is implicated in the disease’s pathology, makes it a candidate for the development of anti-AD agents .

Antidiabetic Agents

The structural features of 3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile have been exploited in the design of antidiabetic drugs. Its derivatives can interact with biological targets involved in diabetes, offering a new approach to managing this condition .

Anti-inflammatory and Analgesic Agents

Due to its structural flexibility and the presence of the pyrrolidine ring, 3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile is also being studied for its potential use in creating anti-inflammatory and analgesic agents. These compounds could provide new treatments for chronic pain and inflammation-related disorders .

Antibacterial Agents

The compound’s framework is being explored for the development of novel antibacterial agents. Its ability to be modified and interact with bacterial targets makes it a promising candidate for tackling antibiotic resistance .

Future Directions

properties

IUPAC Name |

3-(3-aminopyrrolidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-7-9-2-1-3-10(6-9)12(16)15-5-4-11(14)8-15/h1-3,6,11H,4-5,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERAIYKIFPRACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B1468334.png)

![3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1468335.png)

![[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468344.png)

![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)

![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid](/img/structure/B1468351.png)